N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide
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Overview
Description
N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is a useful research compound. Its molecular formula is C12H11ClN4O4S and its molecular weight is 342.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(3-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is utilized in the synthesis of various chemical compounds. For instance, Kausar et al. (2019) synthesized novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide by reacting it with various aldehydes. These compounds were characterized using techniques like FTIR, NMR, Mass spectrometry, and X-ray diffraction, demonstrating their potential in detailed chemical studies (Kausar et al., 2019).
Enzyme Inhibition Potential
The enzyme inhibition properties of derivatives of this compound are noteworthy. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and found that they potently inhibited human carbonic anhydrase isoenzymes, which is significant in medical chemistry and drug design (Gul et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to act as chemical inhibitors of oxidative phosphorylation . They function as protonophores, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
Related compounds such as chlorpropham have been shown to be degraded by certain bacteria through initial hydrolysis, followed by a series of reactions involving the incorporation of molecular oxygen and removal of the amino group .
Pharmacokinetics
Related compounds such as meta-chlorophenylpiperazine are metabolized via the cyp2d6 isoenzyme by hydroxylation, and have an elimination half-life of 4 to 14 hours .
Result of Action
Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Related compounds such as chlorpropham have been shown to be degraded by certain bacteria isolated from herbicide-contaminated soil samples , suggesting that environmental factors such as soil composition and microbial populations could potentially influence the action and efficacy of the compound.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-8-2-1-3-9(6-8)16-22(20,21)10-4-5-11(15-14)12(7-10)17(18)19/h1-7,15-16H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGAGAMFWXXPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.